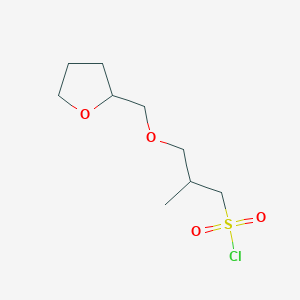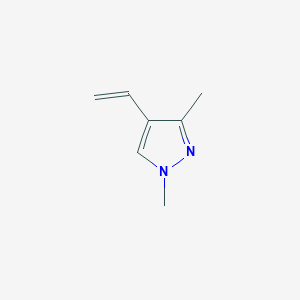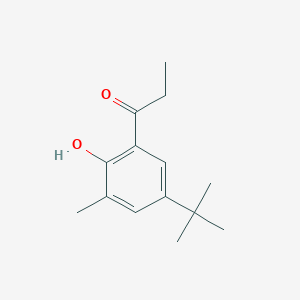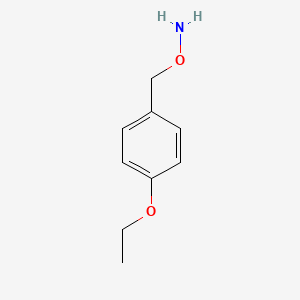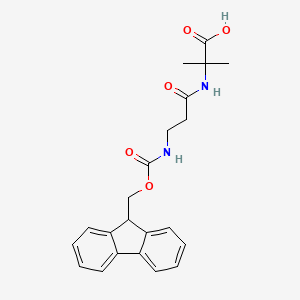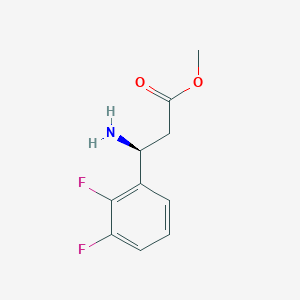
Quinoline-7-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-7-thiol is a sulfur-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is a nitrogen-containing heterocyclic aromatic compound. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Quinoline-7-thiol can be synthesized through various methods. One common method involves the reaction of o-aminothiophenol with 1,3-ynone under mild conditions. This reaction proceeds through a Michael addition-cyclization condensation step, followed by a desulfurative step mediated by iodine . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as zirconocene amino acid complexes and nickel catalysts are often used to facilitate the reactions .
化学反応の分析
Types of Reactions
Quinoline-7-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclization reactions to form more complex heterocyclic compounds .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives are often used in further chemical synthesis and research .
科学的研究の応用
Quinoline-7-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of quinoline-7-thiol and its derivatives involves interactions with various molecular targets and pathways. For example, some quinoline derivatives act as inhibitors of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Other derivatives may interact with different molecular targets, leading to a range of biological effects .
類似化合物との比較
Quinoline-7-thiol can be compared with other similar compounds, such as:
Quinoline: The parent compound, which lacks the sulfur atom present in this compound.
Quinoline-8-thiol: A similar compound with the thiol group at the 8-position instead of the 7-position.
Quinoline-6-thiol: Another isomer with the thiol group at the 6-position.
Uniqueness
This compound is unique due to the specific position of the thiol group on the quinoline ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other quinoline derivatives .
特性
IUPAC Name |
quinoline-7-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRMLOXDZLPWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
